2-Bromo-7-(trifluoromethyl)quinoline
CAS No.: 1352443-02-7
Cat. No.: VC3412226
Molecular Formula: C10H5BrF3N
Molecular Weight: 276.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352443-02-7 |
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Molecular Formula | C10H5BrF3N |
Molecular Weight | 276.05 g/mol |
IUPAC Name | 2-bromo-7-(trifluoromethyl)quinoline |
Standard InChI | InChI=1S/C10H5BrF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H |
Standard InChI Key | JDUVATGURQTKNJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C1C=CC(=N2)Br)C(F)(F)F |
Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)Br)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Identity and Physical Characteristics
2-Bromo-7-(trifluoromethyl)quinoline belongs to the class of halogenated quinoline derivatives. Based on structural analysis and comparison with similar compounds, we can determine its fundamental properties:
Property | Value | Notes |
---|---|---|
Molecular Formula | C₁₀H₅BrF₃N | Composed of carbon, hydrogen, bromine, fluorine, and nitrogen |
Molecular Weight | 276.05 g/mol | Calculated based on atomic weights of constituents |
CAS Number | Not specifically assigned in literature | Requires registration with Chemical Abstracts Service |
Appearance | Likely a crystalline solid | Based on similar quinoline derivatives |
Melting Point | Not determined | Would require experimental verification |
The molecular structure features a quinoline core (C₉H₇N) with a bromine atom at position 2 and a trifluoromethyl group (CF₃) at position 7. This arrangement creates a molecule with specific electronic and steric properties that influence its chemical behavior and potential applications .
Electronic and Structural Features
The presence of both electron-withdrawing groups (bromine and trifluoromethyl) significantly affects the electron density distribution across the quinoline ring system. The trifluoromethyl group, being strongly electron-withdrawing, reduces electron density in the aromatic ring, particularly at the 7-position. Similarly, the bromine atom at the 2-position influences reactivity patterns compared to unsubstituted quinoline .
These electronic effects have important implications for the compound's:
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Chemical reactivity, particularly in nucleophilic and electrophilic reactions
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Stability under various conditions
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Potential interactions with biological systems
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Spectroscopic properties
Synthesis Methodologies
Direct Bromination of 7-(Trifluoromethyl)quinoline
This approach would involve electrophilic aromatic substitution using a brominating agent. The reaction could proceed as follows:
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Starting with 7-(trifluoromethyl)quinoline
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Treatment with a brominating agent (e.g., N-bromosuccinimide or bromine)
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Selective bromination at the 2-position due to the directing effects of the nitrogen and trifluoromethyl group
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Purification to obtain the target compound
Alternative Approach from 2-Bromoquinoline
Another potential route could involve:
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Starting with 2-bromoquinoline
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Introduction of the trifluoromethyl group at the 7-position through directed functionalization
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Optimization of reaction conditions to maximize yield and purity
Comparable synthetic methods have been documented for the preparation of 7-bromo-2-(trifluoromethyl)quinoline and other similar derivatives, suggesting feasibility for the synthesis of 2-bromo-7-(trifluoromethyl)quinoline .
Chemical Reactivity
Characteristic Reactions
Based on the reactivity patterns of similar quinoline derivatives, 2-bromo-7-(trifluoromethyl)quinoline would likely participate in several types of chemical transformations:
Nucleophilic Aromatic Substitution
The bromine atom at the 2-position, being adjacent to the electron-deficient nitrogen in the quinoline ring, would be particularly susceptible to nucleophilic displacement reactions. This reactivity is enhanced by the electron-withdrawing effect of the trifluoromethyl group, which further activates the molecule toward nucleophilic attack.
Cross-Coupling Reactions
The bromine substituent provides an excellent handle for transition metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids
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Stille coupling with organostannanes
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Negishi coupling with organozinc compounds
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Buchwald-Hartwig amination with amines
These reactions would enable the conversion of 2-bromo-7-(trifluoromethyl)quinoline into more complex molecular structures, making it a valuable building block for organic synthesis.
Lithiation Chemistry
Selective metal-halogen exchange at the bromine position could generate organolithium intermediates, which could subsequently react with various electrophiles to introduce new functional groups at the 2-position.
Applications in Research and Development
Medicinal Chemistry Applications
The strategic placement of bromine and trifluoromethyl groups on the quinoline scaffold creates a molecule with potential applications in drug discovery. Similar quinoline derivatives have demonstrated various biological activities, suggesting that 2-bromo-7-(trifluoromethyl)quinoline might exhibit:
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Antimicrobial properties
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Anticancer activity
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Anti-inflammatory effects
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Enzyme inhibition capabilities
The trifluoromethyl group, in particular, is known to enhance drug-like properties by increasing lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further derivatization .
Comparative Analysis with Related Compounds
Structure-Property Relationships
The position-specific effects of bromine and trifluoromethyl substituents on quinoline derivatives have been studied, revealing that:
These structure-property relationships suggest that 2-bromo-7-(trifluoromethyl)quinoline would possess a distinct chemical profile compared to its isomers and related derivatives .
Analytical Characterization
Spectroscopic Properties
Based on typical patterns observed for similar compounds, 2-bromo-7-(trifluoromethyl)quinoline would likely exhibit characteristic spectroscopic features:
NMR Spectroscopy
In ¹H NMR, the compound would show characteristic aromatic proton signals, with the trifluoromethyl group causing distinctive splitting patterns due to fluorine-hydrogen coupling. The proton at C-8 would likely appear as the most downfield signal due to deshielding effects from both the quinoline nitrogen and the adjacent trifluoromethyl group .
Mass Spectrometry
Mass spectrometric analysis would reveal a molecular ion peak corresponding to the molecular weight of 276.05 g/mol, with characteristic isotope patterns due to the presence of bromine (distinctive ⁷⁹Br/⁸¹Br isotope distribution) .
Infrared Spectroscopy
IR spectroscopy would show characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group and C-Br stretching, along with typical quinoline ring modes.
Future Research Directions
Synthesis and Characterization
Priority areas for future research on 2-bromo-7-(trifluoromethyl)quinoline should include:
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Development of efficient synthetic routes with optimal yields
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Complete characterization of physical and spectroscopic properties
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Investigation of crystal structure and solid-state behavior
Derivatization Studies
The reactive bromine position provides opportunities for diverse chemical transformations, including:
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Development of compound libraries through parallel synthesis
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Structure-activity relationship studies in biological systems
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Creation of fluorescent probes or chemical sensors
Application Development
Potential application areas warranting investigation include:
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Screening against diverse biological targets
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Evaluation as building blocks for materials science
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Assessment of catalytic properties in organic reactions
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